![molecular formula C5H10F2Si B11719623 [(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)
[(1E)-1,2-difluoroethenyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E)-1,2-difluoroethenyl]trimethylsilane is an organosilicon compound characterized by the presence of a difluoroethenyl group attached to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2-difluoroethenyl]trimethylsilane typically involves the reaction of difluoroethylene with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E)-1,2-difluoroethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Addition Reactions: The difluoroethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroethenylsilane oxides or reduction to form difluoroethenylsilane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted silanes, difluoroethenyl derivatives, and silane oxides or hydrides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(1E)-1,2-difluoroethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which [(1E)-1,2-difluoroethenyl]trimethylsilane exerts its effects involves the interaction of its difluoroethenyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The pathways involved include nucleophilic attack on the silicon atom and electrophilic addition to the difluoroethenyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Trifluoromethyl)trimethylsilane: Known for its use in trifluoromethylation reactions.
(Chlorodifluoromethyl)trimethylsilane: Utilized in difluoroolefination reactions.
(Bromodifluoromethyl)trimethylsilane: Employed as a difluorocarbene precursor.
Uniqueness
[(1E)-1,2-difluoroethenyl]trimethylsilane is unique due to its specific difluoroethenyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H10F2Si |
|---|---|
Molekulargewicht |
136.21 g/mol |
IUPAC-Name |
[(E)-1,2-difluoroethenyl]-trimethylsilane |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4+ |
InChI-Schlüssel |
CVBSOTGZVNQANI-SNAWJCMRSA-N |
Isomerische SMILES |
C[Si](C)(C)/C(=C/F)/F |
Kanonische SMILES |
C[Si](C)(C)C(=CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11719550.png)
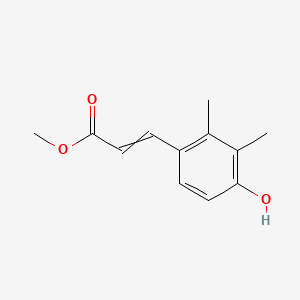
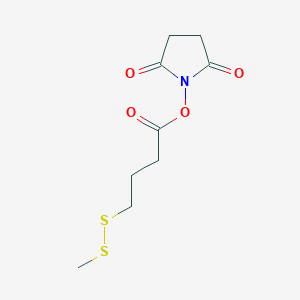
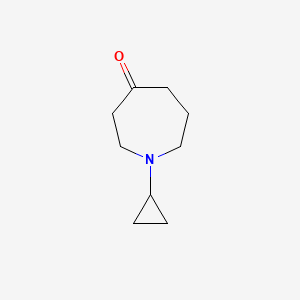
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)
![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)
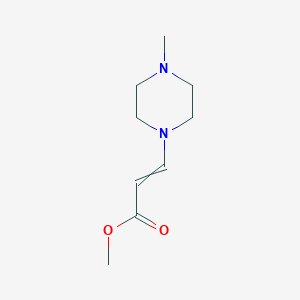

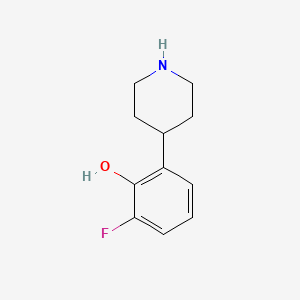
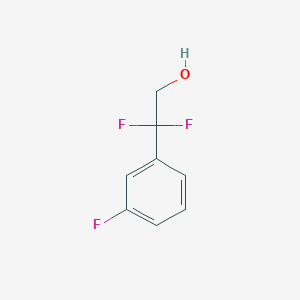
![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)
![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
